Potassium (3,4,5-trifluorophenyl)trifluoroborate

描述

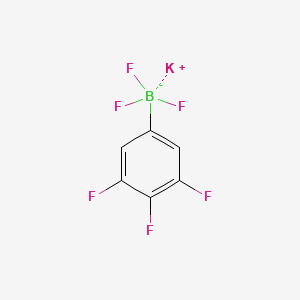

Potassium (3,4,5-trifluorophenyl)trifluoroborate is an organoboron compound with the chemical formula C₆H₂F₃BF₃K (molecular weight: 248.01 g/mol) . It belongs to the class of potassium aryltrifluoroborates, which are widely used in Suzuki-Miyaura cross-coupling reactions due to their stability, ease of handling, and efficient transmetalation properties . The compound features a phenyl ring substituted with three fluorine atoms at the 3-, 4-, and 5-positions, creating a highly electron-deficient aromatic system. This electron-withdrawing effect enhances its reactivity in coupling reactions while maintaining stability under ambient conditions .

属性

IUPAC Name |

potassium;trifluoro-(3,4,5-trifluorophenyl)boranuide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H2BF6.K/c8-4-1-3(7(11,12)13)2-5(9)6(4)10;/h1-2H;/q-1;+1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NUQSKEVEHWBUMF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[B-](C1=CC(=C(C(=C1)F)F)F)(F)(F)F.[K+] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H2BF6K | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

237.98 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

准备方法

Potassium (3,4,5-trifluorophenyl)trifluoroborate can be synthesized through several methods. One common synthetic route involves the reaction of 3,4,5-trifluorophenylboronic acid with potassium bifluoride. The reaction typically occurs under mild conditions and results in the formation of the trifluoroborate salt . Industrial production methods often involve similar processes but are scaled up to accommodate larger quantities. The compound is purified through crystallization techniques, which are beneficial for large-scale production .

化学反应分析

Potassium (3,4,5-trifluorophenyl)trifluoroborate undergoes various types of chemical reactions, including:

Substitution Reactions: It can participate in nucleophilic substitution reactions, where the trifluoroborate group is replaced by other nucleophiles.

Cross-Coupling Reactions: The most significant reaction is the Suzuki–Miyaura coupling, where it reacts with aryl or vinyl halides in the presence of a palladium catalyst to form carbon-carbon bonds.

Oxidation and Reduction: While less common, it can undergo oxidation and reduction reactions under specific conditions.

Common reagents used in these reactions include palladium catalysts, bases like potassium carbonate, and solvents such as tetrahydrofuran (THF) or dimethylformamide (DMF). The major products formed from these reactions are typically biaryl compounds, which are valuable in pharmaceuticals and materials science .

科学研究应用

Cross-Coupling Reactions

2.1 Suzuki-Miyaura Cross-Coupling

One of the most significant applications of potassium (3,4,5-trifluorophenyl)trifluoroborate is in the Suzuki-Miyaura cross-coupling reaction. This reaction involves the coupling of aryl or alkenyl electrophiles with alkyl or aryl trifluoroborates to form biaryl compounds. The tetracoordinate nature of trifluoroborates allows them to act as protected forms of boronic acids, which can be activated under specific conditions.

- Example Case Study : Research has demonstrated that potassium alkyltrifluoroborates can be effectively coupled with various electrophiles such as aryl bromides and triflates using palladium catalysts. For instance, the coupling of potassium methyltrifluoroborate with halopurines has been reported to yield biologically active purine derivatives with high efficiency .

2.2 Other Cross-Coupling Variants

In addition to the Suzuki-Miyaura reaction, this compound can also participate in other coupling strategies such as:

- Sonogashira Coupling : This method involves the coupling of terminal alkynes with aryl halides or triflates.

- Negishi Coupling : In this reaction, organozinc reagents are coupled with electrophiles to form new carbon-carbon bonds.

Synthetic Methodologies

This compound serves as an effective reagent in various synthetic methodologies beyond just cross-coupling reactions:

- Borylation Reactions : Transition-metal-free borylation methods have been developed using this compound to convert aryl bromides into arylboronic acids directly. This process showcases high functional group tolerance and mild reaction conditions .

- Epoxidation Reactions : The compound can also be used in epoxidation reactions where C=C bonds are converted into epoxides with high selectivity and conversion rates .

Advantages Over Traditional Boron Reagents

The use of this compound offers several advantages:

- Stability : It remains stable under air and moisture conditions.

- Versatility : It can participate in a wide range of reactions including those that require oxidative conditions.

- Ease of Use : The preparation from inexpensive starting materials makes it accessible for various research applications.

Data Table: Comparison of Organoboron Compounds

| Compound Name | Stability | Common Applications | Advantages |

|---|---|---|---|

| This compound | High | Cross-coupling, borylation | Air/moisture stable |

| Potassium methyltrifluoroborate | Moderate | Suzuki-Miyaura coupling | Easily prepared |

| Potassium phenylboronate | Low | General organic synthesis | Less stable |

作用机制

The mechanism by which potassium (3,4,5-trifluorophenyl)trifluoroborate exerts its effects is primarily through its role as a nucleophilic coupling partner in Suzuki–Miyaura reactions. The reaction mechanism involves three main steps:

Oxidative Addition: The palladium catalyst inserts into the carbon-halogen bond of the aryl or vinyl halide.

Transmetalation: The trifluoroborate transfers its aryl group to the palladium complex.

Reductive Elimination: The palladium complex undergoes reductive elimination to form the final biaryl product and regenerate the palladium catalyst

相似化合物的比较

Structural and Electronic Differences

The table below compares potassium (3,4,5-trifluorophenyl)trifluoroborate with other aryltrifluoroborates and related organoboron reagents:

Key Observations :

- Electron-Withdrawing Effects: The 3,4,5-trifluorophenyl derivative exhibits stronger electron deficiency compared to mono-fluorinated analogs (e.g., 3-fluorophenyl), enhancing its reactivity in cross-couplings .

- Heterocyclic Derivatives : Thiophene-based trifluoroborates (e.g., potassium thiophene-3-trifluoroborate) display distinct electronic properties due to sulfur’s polarizability, enabling applications in heterocyclic synthesis .

- Non-Aromatic Analogs: Alkenyltrifluoroborates (e.g., potassium vinyltrifluoroborate) are less stable but highly reactive in radical additions and allylic couplings .

Reactivity in Cross-Coupling Reactions

Suzuki-Miyaura Coupling

- This compound : Exhibits high efficiency in Suzuki-Miyaura couplings with aryl chlorides, achieving >95% yield in aqueous THF with Pd catalysts . Hydrolysis releases boronic acid (3,4,5-trifluorophenylboronic acid ) and fluoride, which stabilize the catalyst and suppress side reactions (e.g., protodeboronation) .

- Comparison with Boronic Acids : Unlike boronic acids, trifluoroborates resist premature protodeboronation, making them superior in reactions requiring prolonged heating or strong bases .

- Chlorinated Derivatives : Potassium (2,4-dichlorophenyl)trifluoroborate shows lower reactivity due to steric hindrance from chlorine atoms, requiring higher catalyst loadings .

Hydroboration Catalysis

- This highlights the importance of fluorine positioning in tuning Lewis acidity.

Hydrolysis and Stability

- Hydrolysis Kinetics : The 3,4,5-trifluorophenyl derivative hydrolyzes slowly in aqueous media, releasing fluoride ions that enhance transmetalation efficiency. In contrast, alkenyltrifluoroborates hydrolyze rapidly, limiting their utility in aqueous systems .

- Solubility : Alkoxymethyltrifluoroborates (e.g., potassium alkoxymethyltrifluoroborate) exhibit low solubility in organic solvents, necessitating specialized purification methods like Soxhlet extraction . The 3,4,5-trifluorophenyl analog is more soluble in polar aprotic solvents (e.g., THF, DMF).

生物活性

Potassium (3,4,5-trifluorophenyl)trifluoroborate, with the CAS number 153766-81-5, is a compound that has garnered attention for its potential biological activities, particularly in the context of organic synthesis and medicinal chemistry. This article explores its biological activity, synthesis applications, and relevant case studies.

- Molecular Formula : C₆H₄BF₃K

- Molecular Weight : 184.01 g/mol

- Solubility : Soluble in polar solvents; low solubility in water (0.0601 mg/ml) .

- Log P : Indicates moderate lipophilicity with values ranging from 2.1 to 3.44 depending on the method used .

The biological activity of this compound is primarily linked to its role as a reagent in cross-coupling reactions, particularly the Suzuki–Miyaura coupling. This reaction is crucial for forming carbon-carbon bonds in pharmaceuticals and agrochemicals. The introduction of trifluoroborate enhances the reactivity of aryl halides and allows for the formation of complex molecular architectures under mild conditions .

Biological Applications

- Immunomodulatory Drug Synthesis :

-

Anticancer Research :

- The compound's ability to form stable complexes with various substrates makes it a candidate for developing anticancer agents. Its application in synthesizing compounds that target cancer cell proliferation is currently under investigation.

Case Study 1: Enhanced Suzuki–Miyaura Coupling

A study published in the Journal of Organic Chemistry highlighted that replacing traditional bases with fluoride sources like this compound significantly improved yields in challenging Suzuki–Miyaura reactions involving glutarimide derivatives. The experimental data showed that this compound allowed for π-coordination mechanisms that are less reactive than typical metal catalysts .

Case Study 2: Synthesis of Bioactive Compounds

In another study focused on synthesizing bioactive compounds, this compound was utilized to create derivatives with potential therapeutic effects against various diseases. The results indicated a successful formation of desired products with minimal by-products, showcasing its efficiency as a synthetic tool .

Data Table: Comparison of Trifluoroborates in Biological Applications

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。